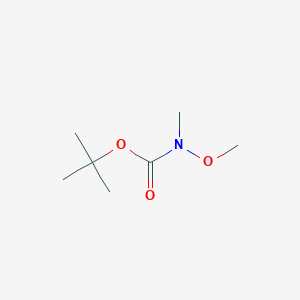

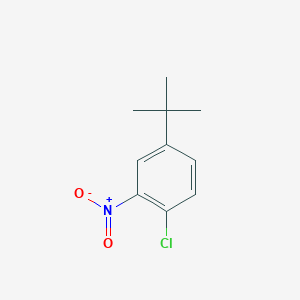

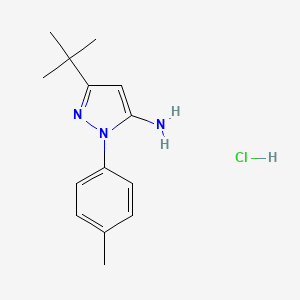

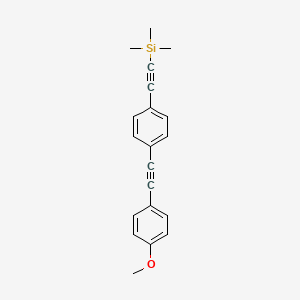

![molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1](/img/structure/B1354465.png)

Bicyclo[1.1.1]pentan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[1.1.1]pentan-2-amine is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-2-amine has been a subject of research in recent years . One of the methods involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-2-amine consists of three rings of four carbon atoms each . This structure is highly strained, which makes it a unique and interesting compound for various applications .

Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-2-amine has been used in various chemical reactions. For instance, it has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It has also been used as a precursor in the synthesis of a potent quinolone antibacterial agent .

科学的研究の応用

Novel Synthesis Routes

Bicyclo[1.1.1]pentan-1-amine, a variant closely related to bicyclo[1.1.1]pentan-2-amine, has seen innovative synthesis methods in recent years. Goh et al. (2014) developed a new route to this compound by reducing 1-azido-3-iodobicyclo[1.1.1]pentane, providing a flexible and scalable alternative for its synthesis (Goh et al., 2014).

Bioisosteric Applications

Hughes et al. (2019) highlighted the effectiveness of bicyclo[1.1.1]pentanes as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their work introduced a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Transformation to Polysubstituted Bicyclo[3.1.1]heptan-1-amines

The work by Harmata et al. (2021) demonstrates the transformation of bicyclo[1.1.1]pentan-1-amines to a range of polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical process. This method represents the first conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, offering new avenues for complex primary amine synthesis (Harmata et al., 2021).

Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes

Wong et al. (2019) reported on the synthesis of α-chiral bicyclo[1.1.1]pentanes, useful as para-substituted arene, alkyne, and tert-butyl group surrogates in medicinal chemistry. They developed a highly diastereoselective asymmetric enolate functionalization route, highlighting its application in creating BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).

Mimicking Ortho/Meta-Substituted Arenes

Zhao et al. (2021) focused on 1,2-difunctionalized bicyclo[1.1.1]pentanes as mimetics for ortho/meta-substituted arenes. They developed a versatile platform for synthesizing these compounds, which included the creation of building blocks bearing various functional groups, paving the way for their application in drug discovery (Zhao et al., 2021).

Photochemical Synthesis of Bicyclo[3.1.1]heptan-1-Amines

Harmata et al. (2020) also reported a photochemical method to synthesize bicyclo[3.1.1]heptan-1-amines from bicyclo[1.1.1]pentan-1-amine. This innovation highlights the potential for expanding the diversity and availability of complex primary amine building blocks (Harmata et al., 2020).

Safety And Hazards

将来の方向性

The future directions for Bicyclo[1.1.1]pentan-2-amine involve its increased use as a bioisostere in the pharmaceutical industry . Its unique structure and properties make it a valuable tool for medicinal chemists . There is also a need for more research to fully understand its properties and potential applications .

特性

IUPAC Name |

bicyclo[1.1.1]pentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFDMMFLHVFKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438443 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-2-amine | |

CAS RN |

67947-39-1 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

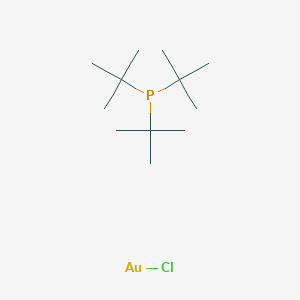

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)